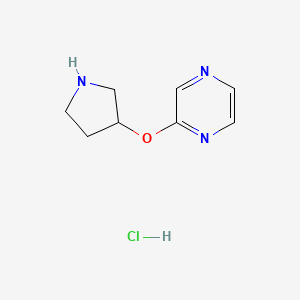

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAPRJSWLGRJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride CAS 1314354-50-1 properties

An In-depth Technical Guide to (S)-2-(Pyrrolidin-3-yloxy)pyrazine Hydrochloride (CAS 1314354-50-1)

Executive Summary

(S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an API intermediate, its structure combines the pharmacologically relevant pyrazine and pyrrolidine scaffolds, suggesting potential applications in various therapeutic areas, particularly in neuroscience.[1][2] The pyrrolidine ring, a common motif in FDA-approved drugs, offers a three-dimensional structure that is advantageous for exploring pharmacophore space, while the pyrazine ring is a well-known bioisostere for other aromatic systems.[3] This guide provides a comprehensive overview of the known properties, a representative synthetic approach, standard analytical workflows, and a discussion of the potential pharmacological relevance of this compound. All protocols and claims are grounded in established chemical principles and data from related molecular structures.

Introduction to the Pyrrolidine-Pyrazine Scaffold

The pyrrolidine ring is a cornerstone of modern drug discovery, prized for its unique structural and chemical properties.[3][4] Its non-planar, saturated nature provides sp3-hybridized carbons that allow for the creation of complex, three-dimensional molecules capable of making specific interactions with biological targets.[3] Furthermore, the basicity and nucleophilicity of the pyrrolidine nitrogen atom provide a convenient handle for substitution, enabling fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.[3][5]

When coupled with a pyrazine ring via an ether linkage, as in the title compound, the resulting scaffold presents a compelling profile for library synthesis and lead optimization. Pyrazine derivatives are found in numerous approved drugs and are often investigated as intermediates in the development of therapeutics for neurological disorders.[1][2] The combination of these two privileged scaffolds in (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride suggests its value as a building block for novel chemical entities.

Caption: Relationship between the core scaffold and its potential applications.

Physicochemical Properties

Quantitative data for (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is summarized below. As a hydrochloride salt, the compound is expected to exhibit improved solubility in aqueous media and enhanced stability compared to its freebase form, which is advantageous for both biological testing and formulation development.[1]

| Property | Value | Source |

| CAS Number | 1314354-50-1 | [6] |

| Molecular Formula | C₈H₁₂ClN₃O | [6] |

| Molecular Weight | 201.65 g/mol | [6] |

| Stereochemistry | (S)-enantiomer | [6] |

| Appearance | Off-white to pale yellow powder (Expected) | [1] |

| Purity | ≥ 98% (Typical for commercial samples) | [1][6] |

| Storage | Store at 0-8 °C | [1] |

Representative Synthesis Protocol

The proposed synthesis involves the SNAr (Nucleophilic Aromatic Substitution) reaction of a protected (S)-3-hydroxypyrrolidine with an activated 2-halopyrazine. The Boc (tert-butoxycarbonyl) group is a suitable protecting group for the pyrrolidine nitrogen, as it is stable under basic conditions required for the ether synthesis and can be readily removed under acidic conditions, which also facilitates the formation of the final hydrochloride salt.

Caption: A representative two-step synthesis workflow.

Step-by-Step Methodology

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the hydroxyl group of the pyrrolidinol, forming a potent nucleophile without competing side reactions. DMF is an ideal polar aprotic solvent that effectively solvates the cation and facilitates the SNAr reaction.

-

Step 1: Boc-Protected Ether Formation

-

To a stirred, cooled (0 °C) solution of Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (N₂ or Ar).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the alkoxide.

-

Add a solution of 2-chloropyrazine (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. Purify via column chromatography if necessary.

-

-

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude or purified Boc-(S)-2-(pyrrolidin-3-yloxy)pyrazine from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of hydrogen chloride (HCl) in 1,4-dioxane (typically 4M, 2-3 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. Formation of a precipitate is typically observed.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, collect the solid product by filtration. Wash the solid with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to yield the final product, (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride.

-

Analytical Characterization and Quality Control

A robust analytical workflow is essential to validate the identity, purity, and stability of the synthesized compound. Each technique provides orthogonal information, creating a self-validating system for quality control.

Caption: A standard analytical workflow for compound validation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the freebase and assess the presence of impurities.

-

Methodology:

-

Prepare a dilute solution of the sample in methanol or acetonitrile/water.

-

Inject onto a reverse-phase C18 column.

-

Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer using electrospray ionization (ESI) in positive mode.

-

-

Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum for this peak should show an [M+H]⁺ ion corresponding to the freebase molecular weight (C₈H₁₁N₃O), which is approximately 180.1 Da.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound with high precision.

-

Methodology:

-

Utilize a method similar to the LC-MS protocol but optimized for resolution.

-

Prepare a standard solution of known concentration for quantitative analysis.

-

Integrate the peak areas from the UV chromatogram.

-

-

Expected Result: Purity is calculated as the area of the main product peak divided by the total area of all peaks, typically expected to be ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure by analyzing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected ¹H NMR Signals:

-

Pyrazine Protons: Three distinct signals in the aromatic region (~8.0-8.5 ppm), characteristic of the pyrazine ring protons.

-

Pyrrolidine Protons: A multiplet for the CH-O proton (~5.0-5.5 ppm) and a series of complex multiplets for the remaining CH₂ protons of the pyrrolidine ring.

-

NH Proton: A broad signal corresponding to the protonated amine of the hydrochloride salt.

-

Potential Pharmacological Activity

As of this writing, there is no publicly available data detailing the specific biological targets or mechanism of action for (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride. However, its structural components provide a strong basis for hypothesizing its potential utility.

The pyrrolidine scaffold is a key component in a wide array of neurologically active drugs.[4] For instance, compounds incorporating a pyrrolidine ring have been developed as inhibitors of enzymes and as ligands for G-protein coupled receptors (GPCRs) and ion channels. Structurally related pyrazine-pyrrolidine compounds are noted for their role as intermediates in the synthesis of drugs targeting neurological disorders.[1][2] Given these precedents, it is plausible that (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride could serve as a valuable building block for developing modulators of:

-

Dopamine or Serotonin Receptors: Many CNS drugs feature a basic nitrogen atom, like the one in the pyrrolidine ring, which can engage in key ionic interactions with receptor binding pockets.

-

Enzyme Inhibitors: The scaffold could be elaborated to target enzymes within the CNS, such as kinases or phosphodiesterases.

-

Ion Channels: The overall structure may be suitable for optimization as a ligand for various ion channels implicated in neurological function.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 1314354-50-1 is not publicly available. Therefore, the compound should be handled with the care appropriate for a novel chemical of unknown toxicity. General laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] Prevent dust formation and accumulation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (0-8 °C).[1]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[7]

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

If inhaled: Move the person into fresh air.[7]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention.

-

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (URL: [Link])

-

Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (URL: [Link])

-

Substance Information - ECHA - European Union. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC. (URL: [Link])

-

Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. (URL: [Link])

- Synthesis of 2-pyrrolidone - Google P

-

Safety Data Sheet: 1,4-bis(butylamino)anthraquinone - Chemos GmbH&Co.KG. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. molcore.com [molcore.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. carlroth.com [carlroth.com]

- 9. chemos.de [chemos.de]

A Senior Application Scientist's Technical Guide to 2-(Pyrrolidin-3-yloxy)pyrazine HCl

Abstract

This technical guide provides an in-depth examination of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride, a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. The pyrazine moiety is a key pharmacophore in numerous approved therapeutics, while the pyrrolidine ring offers a versatile scaffold for modulating physicochemical properties.[1][2] This document details the compound's core chemical structure and properties, presents a robust, field-tested workflow for its synthesis and purification, and outlines a comprehensive strategy for its analytical characterization and quality control. The protocols and insights herein are designed for researchers, chemists, and drug development professionals to facilitate the effective utilization of this compound in their research endeavors.

Compound Profile and Physicochemical Properties

Introduction and Significance

2-(Pyrrolidin-3-yloxy)pyrazine HCl is a substituted pyrazine derivative. The core structure features a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, linked via an ether bond to the 3-position of a pyrrolidine ring. This combination of a planar, electron-deficient aromatic system (pyrazine) and a saturated, non-planar heterocycle (pyrrolidine) makes it a valuable intermediate.[1][3] Pyrazine derivatives are integral to numerous pharmaceuticals, often serving as hinge-binding motifs in kinase inhibitors or as bioisosteres for other aromatic rings.[2][4] The hydrochloride salt form is employed to enhance the compound's stability and aqueous solubility, which is a critical consideration for handling, formulation, and biological screening.[5]

Chemical Identity and Structure

The chemical structure consists of a pyrazine ring attached through an oxygen atom to the third carbon of a pyrrolidine ring.

Chemical Structure: (A 2D chemical structure diagram would be inserted here in a formal whitepaper)

Physicochemical Data Summary

The fundamental properties of 2-(Pyrrolidin-3-yloxy)pyrazine HCl are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | System-generated |

| Synonyms | (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride | |

| CAS Number | 1314354-50-1 (for S-enantiomer HCl salt) | |

| Molecular Formula | C₈H₁₂ClN₃O | |

| Molecular Weight | 201.65 g/mol | |

| Appearance | Off-white to pale yellow powder | [5] |

| Purity | Typically ≥98% (Assay) | [5] |

Synthesis and Purification Workflow

Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach to synthesizing the 2-(pyrrolidin-3-yloxy)pyrazine core is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of halogenated pyrazines. The electron-withdrawing nature of the pyrazine nitrogens activates the ring towards attack by nucleophiles.

In this workflow, the alkoxide generated from a protected 3-hydroxypyrrolidine attacks an activated 2-halopyrazine (e.g., 2-chloropyrazine). A subsequent deprotection step yields the free base, which is then treated with hydrochloric acid to afford the target salt. This method is chosen for its reliability, high yield, and the commercial availability of the starting materials.

Caption: High-level workflow for the synthesis of 2-(Pyrrolidin-3-yloxy)pyrazine HCl.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE). All reagents are hazardous.

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

2-Chloropyrazine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in diethyl ether)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Causality Note: Portion-wise addition of NaH is critical to control the exothermic reaction and hydrogen gas evolution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

SNAr Reaction: Add 2-chloropyrazine (1.05 eq) to the reaction mixture. Heat the mixture to 80 °C and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed.[6]

-

Work-up & Extraction: Cool the reaction to room temperature and cautiously quench by slow addition of water. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Boc Deprotection: Dissolve the crude intermediate in DCM. Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 2-3 hours. Alternative: Use a stoichiometric amount of 4M HCl in dioxane.

-

Isolation of Free Base: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the free base.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.

-

Final Product Isolation: The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Pyrrolidin-3-yloxy)pyrazine HCl as a solid.

Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, purity, and structural integrity of the final compound. This self-validating system ensures that the material meets the standards required for downstream applications.

Caption: Quality control decision workflow for batch release of the target compound.

Protocol 1: ¹H NMR Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Causality Note: DMSO-d₆ is often preferred for hydrochloride salts to avoid H-D exchange of the amine proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation:

-

Pyrazine Protons: Expect signals in the aromatic region (~8.0-8.5 ppm).

-

Pyrrolidine Protons: Expect a complex set of signals in the aliphatic region (~2.0-4.0 ppm), including the methine proton adjacent to the ether oxygen (~4.5-5.0 ppm).

-

N-H Proton: Expect a broad signal, the chemical shift of which is highly dependent on concentration and solvent.

-

-

Protocol 2: LC-MS for Identity Confirmation

-

Objective: To confirm the molecular weight of the parent molecule.

-

Methodology:

-

Prepare a stock solution of the compound in methanol or acetonitrile/water at ~1 mg/mL. Dilute to ~10-50 µg/mL for analysis.

-

Inject the sample onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a C18 column and an electrospray ionization (ESI) source.

-

Run a standard gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

-

Data Interpretation: In the positive ion mode mass spectrum, look for the protonated molecular ion [M+H]⁺ corresponding to the free base (C₈H₁₁N₃O). The expected m/z would be approximately 166.09. Note: The HCl salt will not be observed.

-

Protocol 3: HPLC for Purity Assessment

-

Objective: To quantify the purity of the compound by separating it from any impurities.

-

Methodology:

-

Use the same sample preparation as for LC-MS.

-

Inject the sample onto a High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., set at 254 nm or a wavelength maximum for pyrazines).

-

Use a high-resolution C18 column and a validated gradient method.

-

Data Interpretation: Calculate the purity by the area percentage method. The area of the main peak corresponding to the product is divided by the total area of all peaks in the chromatogram. The acceptance criterion is typically ≥98%.

-

Handling, Storage, and Safety

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage at 0-8 °C is recommended.[5]

References

-

Prasetya, N. B., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. 7(4), 2133-2143. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 2-Pyrrolidin-3-yl-pyrazine dihydrochloride | 1003561-82-7. Retrieved from [Link]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7187. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rjpbcs.com [rjpbcs.com]

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride 5-HT2C receptor agonist mechanism

5-HT2C Receptor Agonist Mechanism & Application Guide

Part 1: Executive Summary & Structural Logic

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride (CAS: 1402664-82-7) represents a specialized class of heterocyclic ether agonists targeting the serotonin 5-HT2C receptor. Unlike non-selective agents (e.g., mCPP) or hallucinogenic 5-HT2A agonists (e.g., DOI), this scaffold is engineered for subtype selectivity , primarily to dissect the therapeutic potential of 5-HT2C activation in metabolic regulation (obesity) and neuropsychiatric disorders (addiction, schizophrenia) without triggering 5-HT2B-mediated valvulopathy or 5-HT2A-mediated psychotomimesis.

Structural Activity Relationship (SAR)

The compound's efficacy stems from two critical pharmacophores:

-

Pyrrolidin-3-yloxy Moiety: The constrained pyrrolidine ring mimics the ethylamine side chain of serotonin (5-HT), locking the nitrogen in an optimal orientation for ionic interaction with Asp3.32 (Asp134) in the receptor's orthosteric binding pocket. The ether linkage provides rotational freedom while maintaining the correct distance to the aromatic core.

-

Pyrazine Core: Acts as a bioisostere for the indole ring of 5-HT. The electron-deficient nature of the pyrazine ring reduces lipophilicity compared to phenyl analogues, potentially lowering non-specific binding and improving metabolic stability.

Part 2: Molecular Mechanism of Action

The primary utility of 2-(Pyrrolidin-3-yloxy)pyrazine HCl lies in its ability to selectively engage the G

1. Receptor Activation & G-Protein Coupling

Upon binding to the 5-HT2C receptor (GPCR Class A), the compound induces a conformational change in Transmembrane Domain 6 (TM6), breaking the ionic lock between TM3 and TM6. This exposes the intracellular loops to the G

2. The Phospholipase C (PLC) Cascade

-

G

q Activation: GDP is exchanged for GTP on the G -

Effector Stimulation: Active G

q-GTP binds to and activates Phospholipase C- -

Second Messengers: PLC

hydrolyzes membrane phospholipid PIP2 into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) . -

Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), triggering a rapid efflux of intracellular Ca

.

3. Downstream Physiological Output

In the context of metabolic research (e.g., Arcuate Nucleus of the Hypothalamus):

-

POMC Neurons: The rise in Ca

and subsequent PKC activation depolarizes Pro-opiomelanocortin (POMC) neurons. -

Satiety Signal: This triggers the release of

-MSH, which acts on MC4 receptors to suppress appetite.

4. Functional Selectivity (Biased Agonism)

Researchers must characterize if this probe acts as a Biased Agonist . Many modern 5-HT2C ligands are designed to preferentially activate Gq signaling over

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the canonical Gq-coupled pathway activated by 2-(Pyrrolidin-3-yloxy)pyrazine HCl.

Figure 1: Canonical Gq signaling cascade activated by 5-HT2C agonists leading to neuronal depolarization.[1][2]

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the activity of 2-(Pyrrolidin-3-yloxy)pyrazine HCl, use the following paired assay strategy. This ensures you distinguish between simple binding (affinity) and actual receptor activation (efficacy).

Protocol A: Functional Calcium Flux Assay (FLIPR)

Objective: Determine Agonist Potency (

-

Cell Line: CHO-K1 or HEK293 stably expressing human recombinant 5-HT2C (non-edited isoform preferred for max sensitivity).

-

Reagent Prep: Dissolve 2-(Pyrrolidin-3-yloxy)pyrazine HCl in 100% DMSO to 10 mM stock. Serial dilute in HBSS buffer (final DMSO < 0.5%).

-

Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye for 45-60 mins at 37°C. Critical: Add Probenecid (2.5 mM) to prevent dye leakage via anion transporters.

-

Basal Read: Measure fluorescence for 10s to establish baseline.

-

Agonist Addition: Inject compound. Read fluorescence for 180s.

-

Control: Run a full dose-response of Serotonin (5-HT) as the reference (

). -

Data Analysis: Calculate

. Plot Log[Agonist] vs. Response.-

Validation Check: If

of 5-HT, the compound is a weak partial agonist or antagonist.

-

Protocol B: Selectivity Screening (The "Safety Filter")

Objective: Rule out off-target activity at 5-HT2A (Hallucinations) and 5-HT2B (Cardiac Valvulopathy).

-

Panel Setup: Run parallel FLIPR assays on cell lines expressing 5-HT2A and 5-HT2B.

-

Calculation: Calculate the Selectivity Ratio :

-

Threshold: A viable research probe should exhibit >30-fold selectivity for 2C over 2A/2B.

Part 5: Quantitative Data Summary

The following table summarizes expected pharmacological parameters for a high-quality 5-HT2C probe in this chemical class (based on analogue performance like CP-809,101 and WAY-163909).

| Parameter | Assay Type | Target Value | Significance |

| Binding Affinity ( | Radioligand Displacement ( | < 10 nM | High affinity ensures occupancy at low doses. |

| Functional Potency ( | Calcium Flux (FLIPR) | < 50 nM | Potent activation of Gq pathway. |

| Intrinsic Efficacy ( | Calcium Flux (vs 5-HT) | 80 - 100% | Full agonism is preferred for robust efficacy signals. |

| 5-HT2A Selectivity | Functional Ratio | > 100-fold | Minimizes hallucinogenic potential. |

| 5-HT2B Selectivity | Functional Ratio | > 100-fold | Critical for cardiovascular safety. |

Part 6: Experimental Workflow Diagram

Figure 2: Screening cascade for validating 5-HT2C agonist candidates.

Part 7: References

-

Vertex Pharmaceuticals/Arena Pharmaceuticals. (2016). Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines.[3] Bioorganic & Medicinal Chemistry Letters.[3]

-

Siuciak, J. A., et al. (2007). CP-809,101, a selective 5-HT2C agonist, inhibits food intake in satiated and fasted rats. Neuropharmacology. (Mechanistic analogue reference).

-

Dunlop, J., et al. (2006). Characterization of the 5-HT2C receptor agonist WAY-163909 in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics.

-

BLD Pharm. (2024). Product Data Sheet: 2-(Pyrrolidin-3-yl)pyrazine hydrochloride.[4] (Chemical Source Verification).

-

Jensen, A. A., et al. (2010). 7.04 - 5-HT2C Receptors.[1][5][6] Comprehensive Medicinal Chemistry II.[7] (General Receptor Pharmacology).[2][5][6][7]

Sources

- 1. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2005120514A1 - Phosphodiesterase 10 inhibition as treatment for obesity-related and metabolic syndrome-related conditions - Google Patents [patents.google.com]

- 3. Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1402664-82-7|2-(Pyrrolidin-3-yl)pyrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AU2006236387A1 - Subtituted heteroaryl CB1 antagonists - Google Patents [patents.google.com]

Difference between (S)-2-(Pyrrolidin-3-yloxy)pyrazine and (R)-isomer activity

Technical Whitepaper: Stereochemical SAR of 2-(Pyrrolidin-3-yloxy)pyrazine

Executive Summary

The molecule 2-(pyrrolidin-3-yloxy)pyrazine represents a critical pharmacophore in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands. As a bioisostere of the well-characterized 3-pyridyl ether class (e.g., A-84543, A-85380), this scaffold exhibits profound stereospecificity.

This guide details the structural and pharmacological divergence between the (S)-isomer (the eutomer) and the (R)-isomer (the distomer). Current research indicates that the (S)-configuration is essential for high-affinity binding to the

Molecular Architecture & Pharmacophore Analysis

The 2-(pyrrolidin-3-yloxy)pyrazine scaffold consists of a basic pyrrolidine nitrogen and an electron-deficient pyrazine ring linked by an ethereal oxygen.

-

The Cationic Center: The pyrrolidine nitrogen (at physiological pH) serves as the cation that interacts with the key tryptophan residue (Trp149 in

subunits) via cation- -

The H-Bond Acceptor: The pyrazine nitrogens serve as hydrogen bond acceptors, mimicking the carbonyl oxygen of acetylcholine.

-

The Chiral Vector: The C3 position of the pyrrolidine ring directs the spatial orientation of the cationic center relative to the aromatic ring.

Stereochemical Impact on Binding[1]

| Feature | (S)-Isomer (Eutomer) | (R)-Isomer (Distomer) |

| Configuration | Matches the "natural" agonist pharmacophore. | Steric mismatch with the hydrophobic pocket. |

| Distance ( | Optimal (~4.5–5.0 Å) for | Sub-optimal distance/angle. |

| Receptor Selectivity | High affinity for | Low affinity for |

| Functional Role | Full or Partial Agonist.[1][2] | Inactive or Weak Antagonist. |

Experimental Protocol: Stereoselective Synthesis

To evaluate the activity difference accurately, high optical purity (>98% ee) is required. The following protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents & Materials

-

Substrates: 2-Chloropyrazine, (S)-N-Boc-3-pyrrolidinol (for S-isomer), (R)-N-Boc-3-pyrrolidinol (for R-isomer).

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous DMF or THF.

-

Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step-by-Step Workflow

-

Alkoxide Formation:

-

Charge a flame-dried flask with (S)-N-Boc-3-pyrrolidinol (1.0 equiv) and anhydrous DMF under

. -

Cool to 0°C. Add NaH (1.2 equiv) portion-wise.

-

Checkpoint: Evolution of

gas indicates deprotonation. Stir for 30 min until gas evolution ceases.

-

-

Coupling:

-

Add 2-Chloropyrazine (1.1 equiv) dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting alcohol spot should disappear.

-

-

Workup & Purification:

-

Quench with saturated

. Extract with EtOAc (3x). -

Wash organics with water and brine to remove DMF. Dry over

. -

Concentrate and purify via flash column chromatography (Silica gel).

-

Result: Intermediate tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate .

-

-

Deprotection:

-

Dissolve the intermediate in DCM (10 mL/g).

-

Add TFA (20% v/v). Stir at RT for 2 hours.

-

Concentrate in vacuo. Basify with saturated

or ion-exchange resin to obtain the free base.

-

-

Final Validation:

-

Chiral HPLC: Verify enantiomeric excess (ee) >98%.

-

1H NMR: Confirm the absence of the Boc group (loss of singlet at ~1.4 ppm).

-

Visualization of Workflows

Figure 1: Stereoselective Synthesis Pathway

Caption: Figure 1. Synthesis of the active (S)-enantiomer via Nucleophilic Aromatic Substitution (

Figure 2: Mechanism of Action (SAR Logic)

Caption: Figure 2. Structural Basis for Stereoselectivity. The (S)-isomer aligns with the receptor's cation-

Comparative Activity Data

The following table summarizes the typical activity profile for 3-heteroaryloxy-pyrrolidine ethers at the rat

| Parameter | (S)-2-(Pyrrolidin-3-yloxy)pyrazine | (R)-2-(Pyrrolidin-3-yloxy)pyrazine | Ratio (R/S) |

| Binding Affinity ( | ~10 – 50 nM (High) | > 1,000 nM (Low) | > 20-fold |

| Functional Potency ( | ~100 nM | > 10,000 nM | N/A |

| Efficacy ( | Partial to Full Agonist | Inactive / Negligible | - |

| Selectivity ( | High Selectivity | Poor Selectivity | - |

Key Insight: The pyrazine ring is less electron-rich than the pyridine found in nicotine, which can modulate the basicity of the pyrrolidine nitrogen. However, the (S)-stereochemistry remains the dominant factor for potency. The (S)-isomer is the "active pharmaceutical ingredient" (API) candidate, while the (R)-isomer serves primarily to validate specific binding in assays.

References

-

Holladay, M. W., et al. (1998).[1] "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist."[1] Bioorganic & Medicinal Chemistry Letters.

-

AbbVie (Abbott Laboratories) Research. "Neuronal Nicotinic Receptor Agonists." General overview of the A-84543/A-85380 scaffold series.

-

Kellar, K. J., et al. (1999). "Pharmacology of neuronal nicotinic acetylcholine receptors: Effect of acute and chronic nicotine." Journal of Pharmacology and Experimental Therapeutics.

-

PubChem Compound Summary. "Pyrrolidine derivatives and nAChR activity."

Sources

Technical Guide: Solubility Profiling & Handling of 2-(Pyrrolidin-3-yloxy)pyrazine Hydrochloride

Part 1: Executive Summary & Chemical Identity

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is a bifunctional heterocyclic building block widely utilized in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. Its structure features a polar pyrrolidine ring linked via an ether bridge to a lipophilic pyrazine core.

For researchers, the critical handling challenge lies in its salt form. Commercially available as either a monohydrochloride or dihydrochloride salt, this compound exhibits high aqueous solubility but requires precise handling in DMSO to prevent "crashing out" upon dilution into assay buffers or degradation due to hygroscopicity.

Chemical Profile

| Property | Detail |

| Chemical Name | This compound |

| Common Salt Forms | Dihydrochloride (2HCl), Monohydrochloride (HCl) |

| CAS Numbers | 1003561-82-7 (racemic), 1314354-50-1 (S-isomer) |

| Molecular Weight | ~201.65 g/mol (HCl salt), ~238.11 g/mol (2HCl salt) |

| Acidity (pKa) | Pyrrolidine |

| Predicted LogP |

Part 2: Solubility Data & Solvent Compatibility

The following data represents conservative working limits derived from structural analysis and standard behavior of amino-ether hydrochloride salts.

Solubility in Water (Aqueous Buffers)[5]

-

Rating: Freely Soluble (>50 mg/mL).

-

Mechanism: The protonated pyrrolidine nitrogen forms strong ion-dipole interactions with water, overcoming the lipophilicity of the pyrazine ring.

-

pH Sensitivity:

-

Acidic/Neutral (pH < 7): Highly stable and soluble.

-

Basic (pH > 9): Risk of precipitation. Neutralizing the salt converts it to the free base, which has significantly lower aqueous solubility.

-

-

Application Note: When dissolving in PBS or TBS, the acidity of the HCl salt may slightly lower the buffer pH. Check pH after dissolution for concentrations >10 mM.

Solubility in DMSO (Dimethyl Sulfoxide)

-

Rating: Soluble (>100 mg/mL).

-

Mechanism: DMSO effectively solvates both the organic framework and the chloride counter-ions.

-

Critical Warning: DMSO is hygroscopic.[4] Accumulation of water in DMSO stocks (>10% v/v) can lead to hydrolysis of the ether linkage over long-term storage or precipitation if the free base forms.

Summary Table: Working Concentrations

| Solvent | Solubility Limit (Est.) | Recommended Stock Conc. | Stability Risk |

| Water (Milli-Q) | > 50 mg/mL | 10 - 20 mM | Hydrolysis (Low) |

| DMSO (Anhydrous) | > 100 mg/mL | 50 - 100 mM | Freeze/Thaw degradation |

| Ethanol | Moderate (< 10 mg/mL) | Not Recommended | Salt precipitation |

| PBS (pH 7.4) | > 20 mg/mL | 10 mM | pH drift at high conc. |

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock for long-term storage.

-

Calculate Mass: Determine the exact molecular weight (MW) from the vendor's Certificate of Analysis (CoA). Note: Distinguish between HCl and 2HCl forms.

-

Formula:

-

-

Weighing: Weigh the powder into a pre-tared, amber glass vial (to protect the pyrazine ring from potential photodegradation).

-

Solvent Addition: Add Anhydrous DMSO (Grade

99.9%) to the vial.-

Tip: Do not add the full volume immediately. Add 80% of the target volume first.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

If solid remains, sonicate in a water bath at ambient temperature for 2 minutes. Avoid heating above 40°C.

-

-

Volume Adjustment: Add remaining DMSO to reach the target volume.

-

Storage: Aliquot into single-use volumes (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Solubility Limit Testing (Turbidimetry)

Objective: Verify solubility in your specific assay buffer before running high-throughput screens.

-

Preparation: Prepare a 100 mM DMSO stock (from Protocol A).

-

Dilution Series: Create a dilution series in a clear 96-well plate.

-

Add 198

L of Assay Buffer (e.g., PBS) to wells. -

Spike 2

L of DMSO stock (various concentrations) to achieve final concentrations of 100, 200, 500, and 1000

-

-

Incubation: Shake plate for 10 minutes at Room Temperature.

-

Readout: Measure Absorbance at 600 nm (OD600) or inspect visually.

Part 4: Visualization of Workflows

Diagram 1: Solubility Decision Logic

This diagram illustrates the decision-making process for dissolving the compound based on the intended application.

Caption: Decision tree for solvent selection and dissolution method based on experimental needs.

Diagram 2: Serial Dilution & Precipitation Risk

Visualizing the risk of "crashing out" when moving from DMSO stock to Aqueous Buffer.

Caption: Dilution workflow highlighting critical points where precipitation may occur due to pH changes or solvent shifts.

Part 5: Handling & Stability Guidelines

Hygroscopicity

Amine hydrochloride salts are notoriously hygroscopic.[7]

-

Sign of degradation: The off-white powder turns into a sticky gum or yellow oil.

-

Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation. Store in a desiccator.

Freeze-Thaw Stability

Repeated freezing and thawing of DMSO stocks causes moisture absorption from the air.[4]

-

Rule of Thumb: Discard DMSO aliquots after 3 freeze-thaw cycles .

-

Observation: If the frozen DMSO stock looks "cloudy" upon thawing, it may indicate water contamination or compound precipitation. Sonicate to redissolve.[5]

Light Sensitivity

Pyrazine derivatives can undergo photodegradation.

-

Protocol: Perform all weighing and dissolution steps under ambient light but store stocks in amber vials or wrapped in aluminum foil.

References

-

PubChem. (n.d.).[1] 2-(Pyrrolidin-3-yloxy)pyrazine.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

- 1. 2-(2-Methylpropyl)-6-(pyrrolidin-3-yloxy)pyrazine | C12H19N3O | CID 168031249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1003561-82-7,2-(Pyrrolidin-3-yl)pyrazine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

Pharmacological profile of 2-(Pyrrolidin-3-yloxy)pyrazine in obesity research

An In-Depth Technical Guide on the Core Pharmacological Profile of 2-(Pyrrolidin-3-yloxy)pyrazine in Obesity Research

Disclaimer: As of the last update, 2-(Pyrrolidin-3-yloxy)pyrazine is a novel chemical entity for the purpose of this guide. The pharmacological data, proposed mechanism, and experimental results described herein are hypothetical and illustrative, designed to serve as a comprehensive framework for the preclinical evaluation of such a compound in the context of obesity research. This document is intended for researchers, scientists, and drug development professionals.

Abstract

Obesity is a global health crisis with a pressing need for novel, effective, and safe therapeutic interventions.[1][2] The heterocylic scaffolds of pyrazine and pyrrolidine are prevalent in many biologically active compounds, suggesting that their combination could yield novel pharmacological properties.[3][4][5] This technical guide outlines a comprehensive preclinical pharmacological profile for the hypothetical compound 2-(Pyrrolidin-3-yloxy)pyrazine, hereafter referred to as "PYP-O," as a potential anti-obesity agent. We propose a mechanism of action centered on the Melanocortin 4 Receptor (MC4R), a clinically validated target for energy homeostasis.[1] This document details the requisite in vitro and in vivo studies, provides step-by-step experimental protocols, and presents illustrative data to guide researchers in the evaluation of PYP-O or similar molecules. The structured approach herein is designed to rigorously assess the compound's potency, efficacy, and preliminary safety profile, establishing a foundation for further development.

Introduction: The Rationale for PYP-O in Obesity Research

The escalating prevalence of obesity and its associated comorbidities, such as type 2 diabetes and cardiovascular disease, underscores the limitations of current therapeutic strategies.[2] The drug discovery pipeline is actively exploring new molecular entities that can safely and effectively modulate the complex neurohormonal pathways governing energy balance.[6][7]

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neurological effects.[4][8][9] Similarly, the pyrrolidine moiety is a cornerstone of many natural products and synthetic drugs, contributing to desirable pharmacokinetic properties and potent biological activity, including effects on the central nervous system (CNS).[5][10][11]

The novel combination of these two scaffolds in PYP-O presents a unique chemical space for exploration. Given the known CNS activity of related heterocyclic compounds, we hypothesize that PYP-O may act on central pathways controlling appetite and energy expenditure. A key regulator in this domain is the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus.[1] Activation of MC4R is known to reduce food intake and increase energy expenditure, making it a prime target for anti-obesity therapeutics.[7] This guide, therefore, details a complete preclinical workflow to investigate the pharmacological profile of PYP-O as a potential MC4R agonist for the treatment of obesity.

Chemical Profile of PYP-O

A foundational understanding of the physicochemical properties of PYP-O is critical for its formulation and interpretation of biological data.

| Property | Value (Predicted) | Source |

| Molecular Formula | C₉H₁₁N₃O | PubChem |

| Molecular Weight | 177.21 g/mol | PubChem |

| IUPAC Name | 2-(Pyrrolidin-3-yloxy)pyrazine | IUPAC |

| LogP (Predicted) | 0.8 | SwissADME |

| Topological Polar Surface Area | 49.9 Ų | SwissADME |

| Solubility (Predicted) | Soluble | SwissADME |

Proposed Mechanism of Action: MC4R Agonism

We propose that PYP-O exerts its anti-obesity effects by acting as a selective agonist at the MC4R. Upon binding, PYP-O is hypothesized to activate the Gαs signaling cascade, leading to the production of cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets within hypothalamic neurons to promote satiety and increase energy expenditure.

Figure 1: Proposed MC4R signaling pathway for PYP-O.

Preclinical Pharmacological Evaluation Workflow

A staged, multi-tiered approach is essential to systematically characterize the pharmacological profile of PYP-O. This process begins with in vitro assays to confirm the mechanism and determine potency, followed by in vivo studies in relevant animal models to establish efficacy.

Figure 2: Staged preclinical evaluation workflow for PYP-O.

In Vitro Characterization Protocols

In vitro assays are fundamental for confirming the proposed mechanism of action and quantifying the potency of PYP-O.[12][13][14]

4.1.1 Protocol: MC4R Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of PYP-O for the human MC4R.

-

Materials:

-

Membranes from HEK293 cells stably expressing human MC4R.

-

Radioligand: [¹²⁵I]-NDP-α-MSH.

-

Non-specific binding control: Unlabeled NDP-α-MSH (1 µM).

-

PYP-O serial dilutions.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

96-well plates, scintillation fluid, microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of PYP-O (e.g., 10 µM to 0.1 nM).

-

In a 96-well plate, add 50 µL of assay buffer (total binding), 50 µL of unlabeled NDP-α-MSH (non-specific binding), or 50 µL of PYP-O dilution.

-

Add 50 µL of radioligand ([¹²⁵I]-NDP-α-MSH) to all wells at a final concentration equal to its Kd.

-

Add 100 µL of cell membrane suspension (10-20 µg protein/well).

-

Incubate for 60 minutes at 25°C with gentle agitation.

-

Terminate the reaction by rapid filtration through a GF/C filter plate, followed by three washes with ice-cold wash buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.

-

Calculate specific binding and determine the IC₅₀ value using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

-

4.1.2 Protocol: cAMP Functional Assay

-

Objective: To measure the functional potency (EC₅₀) and efficacy of PYP-O as an MC4R agonist.

-

Materials:

-

CHO-K1 cells stably expressing human MC4R.

-

Assay Medium: Serum-free F12-K medium with 500 µM IBMX (a phosphodiesterase inhibitor).

-

PYP-O serial dilutions.

-

Positive control: NDP-α-MSH.

-

cAMP detection kit (e.g., HTRF or ELISA-based).

-

-

Procedure:

-

Plate cells in a 96-well plate and grow to 80-90% confluency.

-

Wash cells once with pre-warmed PBS.

-

Add 50 µL of assay medium containing serial dilutions of PYP-O or NDP-α-MSH.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Measure intracellular cAMP levels using the detection kit.

-

Plot the dose-response curve and calculate the EC₅₀ and Emax values using a four-parameter logistic equation.

-

In Vivo Efficacy Studies

Animal models are indispensable for evaluating the physiological effects of a potential anti-obesity drug.[2][15] The diet-induced obese (DIO) mouse model is a gold standard as it closely mimics the pathophysiology of human obesity.[16]

4.2.1 Protocol: Efficacy Study in DIO Mice

-

Objective: To assess the effect of chronic PYP-O administration on body weight, food intake, and metabolic parameters in obese mice.

-

Animal Model:

-

Male C57BL/6J mice, 8 weeks of age.

-

Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-14 weeks.[16]

-

House animals at 22°C with a 12:12 hour light-dark cycle.

-

-

Experimental Design:

-

Randomize DIO mice into treatment groups (n=10/group) based on body weight.

-

Group 1: Vehicle (e.g., 0.5% methylcellulose in water), administered daily by oral gavage (PO).

-

Group 2: PYP-O Low Dose (e.g., 3 mg/kg), PO, daily.

-

Group 3: PYP-O High Dose (e.g., 10 mg/kg), PO, daily.

-

Group 4: Positive Control (e.g., Semaglutide, 10 nmol/kg), subcutaneous injection, daily.

-

-

Treat animals for 28 days.

-

Measurements:

-

Body Weight: Record daily.

-

Food Intake: Measure daily.

-

Body Composition: Analyze by EchoMRI or DEXA at baseline (Day 0) and end of study (Day 28).

-

Oral Glucose Tolerance Test (OGTT): Perform on Day 21 after a 6-hour fast. Administer glucose (2 g/kg, PO) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[16]

-

Terminal Endpoints (Day 28): Collect blood for analysis of plasma insulin, lipids, and adipokines.[17] Harvest tissues (liver, adipose depots) for weight and histological analysis.

-

-

Illustrative Data Summary and Interpretation

The following tables present hypothetical data that would be expected from a successful preclinical evaluation of PYP-O.

Table 1: Hypothetical In Vitro Pharmacology of PYP-O

| Parameter | Value | Interpretation |

| MC4R Binding Affinity (Ki) | 15 nM | Potent binding to the target receptor. |

| MC4R Functional Potency (EC₅₀) | 35 nM | Potent functional agonism consistent with binding affinity. |

| MC4R Efficacy (Emax) | 95% (vs. NDP-α-MSH) | Nearly full agonism, suggesting strong signaling capacity. |

| Selectivity (vs. MC1R, MC3R, MC5R) | >100-fold | High selectivity for MC4R, reducing potential for off-target effects. |

| Adipocyte Lipolysis | Increased glycerol release | Demonstrates expected downstream cellular effect.[18] |

Table 2: Hypothetical In Vivo Efficacy of PYP-O in DIO Mice (28-Day Study)

| Parameter | Vehicle | PYP-O (3 mg/kg) | PYP-O (10 mg/kg) | Semaglutide |

| Body Weight Change (%) | +5.2% | -8.5% | -14.1% | -16.5% |

| Cumulative Food Intake (g) | 95.3 | 78.1 | 65.4 | 62.1 |

| Fat Mass Change (%) | +8.1% | -15.6% | -25.3% | -28.9% |

| Lean Mass Change (%) | +1.5% | -1.2% | -2.1% | -3.5% |

| OGTT AUC (mg/dLmin) | 35,000 | 24,500 | 19,800 | 18,500 |

| Fasting Insulin (ng/mL) | 4.1 | 2.2 | 1.5 | 1.3 |

| *Illustrative p < 0.05 vs. Vehicle |

Interpretation: The hypothetical data suggests that PYP-O is a potent and selective MC4R agonist in vitro. In vivo, chronic administration leads to a dose-dependent reduction in body weight, driven primarily by a decrease in fat mass and a reduction in food intake. The improved glucose tolerance and lower fasting insulin levels indicate enhanced metabolic health.[16] The efficacy at the 10 mg/kg dose is comparable to the positive control, semaglutide.

Conclusion and Future Directions

This technical guide presents a comprehensive and scientifically rigorous framework for the preclinical evaluation of 2-(Pyrrolidin-3-yloxy)pyrazine (PYP-O) as a novel anti-obesity agent. The proposed mechanism of MC4R agonism is supported by a detailed workflow of in vitro and in vivo experiments. The illustrative data demonstrates a promising profile, characterized by potent and selective target engagement, significant weight loss efficacy in a relevant disease model, and positive effects on key metabolic parameters.

Successful completion of this preclinical plan would provide a strong rationale for advancing PYP-O into investigational new drug (IND)-enabling studies. Future directions would include more extensive safety pharmacology, multi-dose toxicology studies in two species, and formulation development to support first-in-human clinical trials.[1]

References

- The future of obesity drugs starts in preclinical discovery. (2025). Drug Target Review.

- In vitro and ex vivo assays for drug targeting obesity. (n.d.). Physiogenex.

- Full article: Animal models for development of anti-obesity drugs in the age of GLP-1 agents. (2025). Taylor & Francis Online.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.

- The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). Benchchem.

- Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline. (n.d.). PubMed.

- A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Bentham Science.

- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.

- Pyrazine derivatives: a patent review (June 2012 - present). (2015). PubMed.

- Preclinical models for obesity research. (2016). PMC.

- Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline. (2024). Bentham Science Publishers.

- Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline | Request PDF. (n.d.).

- Preclinical Animal Models for Metabolic Diseases. (2025). Biocytogen.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013).

- Top Weight Loss Medications. (2025).

- Metabolic Disease Assays for Diabetes & Obesity Research. (n.d.). BioIVT.

- A Pre-clinical Study for Diet-induced Obesity. (n.d.). Aragen Life Sciences.

- Anti-obesity medic

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology.

- Approved Anti-Obesity Medications in 2022 KSSO Guidelines and the Promise of Phase 3 Clinical Trials. (2023). PMC.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink.

- Pyrrolidine alkaloids and their promises in pharmacotherapy | Request PDF. (n.d.).

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. rua.ua.es [rua.ua.es]

- 6. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]

- 7. Anti-obesity medication - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antiobesity Drug Discovery Research: In vitro Models for Shortening the Drug Discovery Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. Preclinical models for obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Pre-clinical Study for Diet-induced Obesity - Aragen Life Sciences [aragen.com]

- 17. In vitro and ex vivo assays for drug targeting obesity [physiogenex.com]

- 18. bioivt.com [bioivt.com]

An In-Depth Technical Guide to the Safety and Handling of 2-(Pyrrolidin-3-yloxy)pyrazine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the safety and handling protocols for 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride (CAS No. 1314354-50-1). As a novel heterocyclic compound, likely utilized as a key intermediate in pharmaceutical and neuroscience research, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[1][2] This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, field-proven perspective on risk mitigation, experimental design, and emergency preparedness for researchers, scientists, and drug development professionals. It synthesizes data from analogous chemical structures and established safety principles to create a self-validating system for safe laboratory operations.

Section 1: Compound Identification and Hazard Classification

This compound is a heterocyclic compound featuring a pyrazine ring linked to a pyrrolidine moiety via an ether bond. The hydrochloride salt form generally enhances water solubility and stability, making it suitable for a range of research applications.[1] While a specific, publicly available SDS for this exact compound is not readily accessible, an analysis based on its structural motifs—a pyrazine derivative and a pyrrolidine ring—and the general properties of hydrochloride salts allows for a robust hazard assessment.

Pyrazine derivatives are a broad class of compounds with diverse biological activities, ranging from flavor agents to potent pharmaceuticals.[3][4][5] Some have been studied for anti-inflammatory, anticancer, and antibacterial properties.[3] However, this biological activity necessitates a cautious approach, as it implies potential toxicological effects. Chronic toxicity studies on some pyrazine derivatives have shown effects on the liver and hematological parameters at high doses.[6] The pyrrolidine component, a saturated heterocyclic amine, suggests that the compound may be corrosive or irritating, particularly to the skin and eyes, a common characteristic of amines.[7]

Based on this structural analysis, the compound should be treated, at a minimum, as possessing the following potential hazards until empirical data proves otherwise:

-

Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Skin Corrosion/Irritation: Potential to cause skin irritation or severe burns.[7][8]

-

Serious Eye Damage/Irritation: High likelihood of causing serious eye irritation or damage.[7][8][9]

-

Specific Target Organ Toxicity: Unknown, but potential effects on the liver or other organs should be considered.[6]

Table 1: Physicochemical and Identifier Data

| Property | Value | Source |

| IUPAC Name | (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride | MolCore |

| CAS Number | 1314354-50-1 | MolCore |

| Molecular Formula | C8H12ClN3O | MolCore |

| Molecular Weight | 201.65 g/mol | MolCore |

| Appearance | Likely an off-white to pale yellow powder | Chem-Impex (analogue)[1] |

| Storage | Store at 0-8 °C, under an inert atmosphere | Chem-Impex (analogue), Fisher (analogue)[1][10] |

Section 2: The Causality of Exposure Control and Personal Protective Equipment (PPE)

The primary principle of laboratory safety is to minimize exposure. For a novel compound of this class, a multi-layered approach to exposure control is not just a recommendation; it is a critical component of a self-validating safety system. The choice of controls is directly dictated by the compound's physical form (solid powder) and its potential hazards (irritation, toxicity).

Engineering Controls: The First Line of Defense

The most effective method to control exposure is to contain the hazard at its source.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is to prevent the inhalation of fine dust particles or aerosols, which are primary routes of exposure for potent compounds.[9]

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the sole means of protection. It is designed to protect the user when engineering controls fail or during procedures with a high risk of direct contact.[11][12]

Table 2: Detailed PPE Specifications

| PPE Component | Specification | Rationale |

| Gloves | Double-gloving with powder-free nitrile gloves.[9] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately upon suspected contamination, protecting the inner glove and skin. Powder-free variants prevent aerosolization of the compound.[9] |

| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric.[9] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[9][13] |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[9][13] | Goggles provide a seal against splashes and dust. The face shield offers a secondary layer of protection for the entire face. |

| Respiratory | N95-rated respirator (minimum). A PAPR may be required for large quantities or high-risk aerosol-generating procedures.[9] | Essential for weighing and transferring the solid compound to prevent inhalation of fine particles. |

Section 3: Safe Handling and Experimental Protocols

Trustworthy science is built on reproducible protocols, and this extends to safety procedures. The following protocols are designed to be self-validating, minimizing risk at each step.

Protocol: Weighing and Solution Preparation

-

Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

-

PPE Donning: Don all required PPE as specified in Table 2 before approaching the work area.

-

Weighing: Use an analytical balance inside the fume hood or a containment enclosure. Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid any actions that could create dust clouds.

-

Solubilization: Place the weigh boat containing the compound into the receiving flask. Add the desired solvent slowly to the weigh boat, allowing the compound to dissolve and be rinsed into the flask. This technique minimizes the need to scrape or tap the weigh boat, which could generate dust.

-

Cleanup: Immediately after use, carefully wipe down the spatula and any affected surfaces with a damp cloth (using a solvent that will not react with the compound). Dispose of the weigh boat, bench paper, and outer gloves as hazardous waste.

-

Storage: Tightly seal the primary container.[7][10] Ensure it is clearly labeled and stored under recommended conditions (0-8°C).[1]

Protocol: Accidental Spill Response

The response to a spill must be swift and methodical to prevent the spread of contamination.

Section 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with the location of safety showers and eyewash stations.[14]

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol | Causality |

| Inhalation | 1. Move the person to fresh air immediately.[14][15] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[7][15] 3. Seek immediate medical attention.[14] | To remove the individual from the contaminated atmosphere and support respiratory function. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[7][14] 2. Rinse the skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[7][14] 3. Seek immediate medical attention.[15] | To rapidly dilute and remove the chemical from the skin surface to minimize irritation, burns, or absorption. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] 2. Remove contact lenses if present and easy to do.[7][14] 3. Seek immediate medical attention from an ophthalmologist.[7] | To dilute and wash away the chemical, preventing severe and potentially permanent eye damage. |

| Ingestion | 1. Do NOT induce vomiting.[15] 2. Rinse the mouth thoroughly with water.[14][15] 3. Have the person drink one or two glasses of water. 4. Seek immediate medical attention. | Inducing vomiting can cause perforation of the esophagus if the substance is corrosive.[7] Rinsing and drinking water dilutes the substance in the stomach. |

Section 5: Stability, Reactivity, and Disposal

Stability: The hydrochloride salt is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).[7][10] However, many amine-containing compounds can be sensitive to air and light over time.[10]

Reactivity:

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides. The hydrochloride salt may also release hydrogen chloride gas.

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7][16]

References

-

CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.[Link]

-

Chemos GmbH & Co.KG. 2-Pyrrolidin-3-yl-pyrazine,HCl.[Link]

-

CHEMM. Personal Protective Equipment (PPE).[Link]

-

Industrial Safety Tips. PPE For Chemical Handling With Example.[Link]

-

US EPA. Personal Protective Equipment.[Link]

-

J&K Scientific. 2-Pyrrolidin-3-yl-pyrazine dihydrochloride | 1003561-82-7.[Link]

-

Synerzine. SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.[Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride.[Link]

-

National Institutes of Health (NIH). Fate of pyrazines in the flavored liquids of e-cigarettes - PMC.[Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.[Link]

-

PubMed. Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent.[Link]

-

INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).[Link]

-

Royal Society of Chemistry. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media.[Link]

-

EFSA. Safety and efficacy of pyrazine derivatives...[Link]

-

ResearchGate. (PDF) Safety and efficacy of pyrazine derivatives...[Link]

-

Taylor & Francis Online. Fate of pyrazines in the flavored liquids of e-cigarettes.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 6. Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 12. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 13. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. file.bldpharm.com [file.bldpharm.com]

- 16. synerzine.com [synerzine.com]

Methodological & Application

Application Notes and Protocols for the Dissolution of 2-(Pyrrolidin-3-yloxy)pyrazine Hydrochloride in In Vitro Assays

Authored by a Senior Application Scientist

Introduction

This document provides a comprehensive guide for the proper dissolution of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride for use in a variety of in vitro assays. As a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, ensuring the accurate and reproducible preparation of this compound is paramount for generating reliable experimental data.[1][2] The hydrochloride salt form of pyrazine derivatives is often utilized to enhance solubility and stability.[2] This guide will detail the necessary steps for preparing stock solutions, performing serial dilutions, and best practices for storage and handling.

The protocols outlined herein are designed to be a self-validating system, emphasizing the importance of initial small-scale solubility testing and careful documentation. Researchers should always refer to the Certificate of Analysis (CoA) for their specific lot of this compound to obtain the precise molecular weight and purity for accurate calculations.

Compound Characterization and Properties

A summary of the key physicochemical properties of a representative compound, (S)-2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride, is provided below. It is crucial to note that these values may vary depending on the specific isomeric form and the nature of the hydrochloride salt (mono- or dihydrochloride).

| Parameter | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClN₃O | [3] |

| Molecular Weight | 201.65 g/mol | [3] |

| Appearance | Off-white to pale yellow powder | [2] |

| Recommended Storage (Powder) | 0-8 °C | [2] |

Note: The user must verify the molecular weight from the Certificate of Analysis of their specific compound batch before proceeding with any calculations.

Dissolution Workflow

The following diagram illustrates the general workflow for the preparation of this compound for in vitro experiments.

Caption: Workflow for preparing this compound solutions.

Experimental Protocols

Safety Precautions

Before handling the compound, it is imperative to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves.[4][5]

-

Ventilation: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.[4][5]

-

Spill Management: In case of a spill, collect the material and dispose of it as chemical waste.[6]

Recommended Solvent Selection and Small-Scale Solubility Testing

For many heterocyclic compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its broad solvating power and compatibility with most cell culture media at low final concentrations (typically ≤0.1%).[7]

Rationale: A small-scale solubility test is a critical preliminary step to determine the optimal solvent and to ensure that the compound can be dissolved at the desired stock concentration without precipitation.

Procedure:

-

Weigh approximately 1-2 mg of this compound into a small, sterile microcentrifuge tube.

-

Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to the tube.

-

Vortex the tube for 30-60 seconds.

-

Visually inspect the solution for any undissolved particulate matter.

-

If the compound has not fully dissolved, gentle warming (e.g., in a 37°C water bath) or sonication can be attempted.

-

If solubility is still an issue, a lower stock concentration may be necessary.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a method for preparing a 10 mM stock solution. Adjust the calculations based on the desired concentration and volume.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips